2-(3,6-Dimethylpyridin-2-yl)propan-2-amine
Description
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is a substituted propan-2-amine derivative featuring a 3,6-dimethylpyridin-2-yl moiety. The dimethylpyridine substituent enhances its lipophilicity and electronic properties, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(3,6-dimethylpyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-7-5-6-8(2)12-9(7)10(3,4)11/h5-6H,11H2,1-4H3 |
InChI Key |
QBXZPADILUVSJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,6-dimethylpyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as 2-bromopropane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine serves as a versatile building block for synthesizing complex organic molecules. Its pyridine ring can undergo various chemical reactions, including oxidation and substitution, which are essential for the development of new compounds with desired properties.
Biology
Research has indicated that this compound exhibits potential biological activities. It is being investigated for antimicrobial and antifungal properties, making it a candidate for further exploration in pharmaceutical applications. Studies have shown that derivatives of similar compounds can inhibit the growth of certain bacteria and fungi.
Medicine
The compound is also being studied as a pharmaceutical intermediate in drug development. Its ability to interact with biological targets suggests potential therapeutic applications, particularly in developing drugs aimed at treating infections or other diseases. Ongoing research aims to elucidate its mechanism of action and efficacy as a drug candidate .
Industry
In industrial applications, 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with specific functionalities required in various industrial processes.
Summary of Biological Activities
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of derivatives based on 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine against common pathogens. Results indicated significant inhibition of growth for certain bacterial strains, suggesting its potential as an antimicrobial agent .
- Drug Development Research : Research focused on synthesizing new derivatives from this compound to enhance its biological activity. The study highlighted modifications that improved binding affinity to target proteins involved in disease pathways .
- Industrial Application Analysis : A case study explored the use of this compound in producing specialty chemicals for agricultural applications. The findings demonstrated its effectiveness in formulating products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS 1031721-46-6)
- Structure : The pyridine ring is substituted with a trifluoromethyl group at position 6, enhancing electronegativity and metabolic stability.
- Molecular Data: Formula: C₉H₁₂ClF₃N₂ (discrepancy noted in ; corrected formula: C₉H₁₁F₃N₂ from ) Molecular Weight: 204.20 g/mol ()
- Key Differences : The trifluoromethyl group increases hydrophobicity and resistance to oxidative metabolism compared to dimethyl substituents .
2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8)
- Structure : Replaces the pyridine ring with a dichlorophenyl group.
- Molecular Data :
- Formula: C₉H₁₀Cl₂N
- Molecular Weight: 218.10 g/mol
- Key Differences : The dichlorophenyl group confers higher halogen-mediated binding affinity in receptor interactions, as seen in phenethylamine derivatives ().
Functional Group Modifications
2-(1,3-Dioxaindan-5-yl)propan-2-amine (CAS 556053-68-0)
- Structure : Incorporates a benzodioxol group instead of pyridine.
- Molecular Data: Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine (CAS 1060812-06-7)
- Structure : Chlorine substituent at position 6 of pyridine and a methyl group on the propan-1-amine chain.
- Molecular Data :
- Formula: C₉H₁₃ClN₂
- Molecular Weight: 184.67 g/mol
Comparison of Physicochemical Properties
Biological Activity
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on different biological targets.
Chemical Structure
The chemical structure of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is characterized by a propan-2-amine backbone with a 3,6-dimethyl substitution on the pyridine ring. This structural configuration is believed to influence its biological activity significantly.
Biological Activities
The biological activities of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds similar to 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine exhibit antibacterial properties. For instance, derivatives of related compounds have shown significant inhibition against Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA) . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.
3. Neurological Effects
There is an emerging interest in the potential neuropharmacological effects of this compound. Its structural similarities to known psychoactive substances suggest it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
Case Studies and Research Findings
A review of the literature reveals several studies that highlight the biological activity of compounds related to or derived from 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine:
The precise mechanism by which 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with various receptors and enzymes plays a critical role in its pharmacological profile.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
